molecular formula C16H16Cl2O3S B3036374 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol CAS No. 339276-82-3

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol

Cat. No.: B3036374
CAS No.: 339276-82-3
M. Wt: 359.3 g/mol
InChI Key: QYLPAGWWYRPQPD-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorobenzyl moiety, along with a chlorophenyl group and a propanol backbone. Its molecular formula is C16H15Cl2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylpropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl and chlorophenyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol
  • 1-[(4-Chlorobenzyl)sulfonyl]-2-(3-chlorophenyl)-2-propanol

Comparison: 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,14-4-2-3-5-15(14)18)11-22(20,21)10-12-6-8-13(17)9-7-12/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPAGWWYRPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139451
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-82-3
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339276-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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